Phenthoate's insecticidal properties have been studied extensively to understand its mechanism of action on insects. Researchers have investigated how phenthoate disrupts the insect nervous system by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission []. These studies contribute to the development of new and safer insecticides with different modes of action.
Understanding the environmental fate of phenthoate is important for assessing its potential risks. Research has been conducted on how phenthoate degrades in soil and water []. This information helps scientists predict the persistence of phenthoate in the environment and its potential impact on non-target organisms.
Developing accurate and sensitive methods for detecting phenthoate residues in food, water, and soil samples is crucial for environmental monitoring and food safety. Researchers have explored various analytical techniques, such as chromatography and mass spectrometry, to improve phenthoate detection methods [].
Phenthoate is an organothiophosphate compound primarily used as an insecticide and acaricide. Its chemical structure is characterized by the presence of a phosphorothioate group, which contributes to its biological activity against various pests, including Lepidoptera, aphids, and mosquitoes. The compound is recognized for its effectiveness in agricultural applications, particularly in crops vulnerable to these pests. Phenthoate is often marketed under various trade names and formulations, such as Cidial and Elsan .
Phenthoate acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which is essential for normal nerve impulse transmission. By inhibiting AChE, phenthoate causes an accumulation of ACh, leading to overstimulation of nerves, paralysis, and eventually death of the insect.
Phenthoate exhibits potent biological activity as an acetylcholinesterase inhibitor, which disrupts neurotransmission in insects and other organisms. This inhibition leads to symptoms such as salivation, tremors, and potentially death in cases of high exposure . Studies have shown that phenthoate is rapidly absorbed and metabolized in mammals, with significant excretion of water-soluble degradation products within 24 hours post-administration .
Phenthoate can be synthesized through various methods involving the reaction of ethyl mandelate with dimethoxyphosphorothioyl chloride or similar reagents. The synthesis typically involves the following steps:
Phenthoate is primarily used in agriculture as an insecticide and acaricide. It effectively controls a range of pests that threaten crop yields. Additionally, due to its neurotoxic properties, it has been studied for potential applications in pest management strategies where traditional methods may fail. Its non-systemic nature allows for targeted application on affected plants without significant uptake into plant tissues .
Research has indicated that phenthoate interacts with various biological systems, particularly through its action on acetylcholinesterase enzymes. Studies have demonstrated enantioselective toxicity, where different stereoisomers of phenthoate exhibit varying degrees of inhibition on this enzyme . Furthermore, impurities found in technical formulations can potentiate its toxicity, indicating that the presence of other organophosphates can significantly alter its biological effects .
Phenthoate shares similarities with other organophosphate compounds but has unique characteristics that distinguish it from them. Below are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Dimethoate | Organophosphate | More widely used; less selective than phenthoate |
Chlorpyrifos | Organophosphate | Broad-spectrum insecticide; linked to environmental concerns |
Malathion | Organophosphate | Used against a wide range of pests; less toxic to mammals |
Profenofos | Organophosphate | Similar mode of action; different chemical structure |
Phenthoate's unique phosphorothioate structure provides specific activity against certain pests while exhibiting distinct metabolic pathways compared to these similar compounds .
High-Performance Liquid Chromatography represents a cornerstone analytical technique for phenthoate determination, particularly when employing chiral separation methodologies. The enantiomeric resolution of phenthoate has been successfully achieved using various chiral stationary phases, with the most notable advancement being the development of reversed-phase chiral High-Performance Liquid Chromatography coupled with tandem mass spectrometry [1].
The optimal chiral separation conditions have been established using an OJ-RH column with a mobile phase composition of methanol-water in an 85:15 volume ratio. This system operates at a flow rate of 1.0 milliliters per minute with a column temperature maintained at 30 degrees Celsius, achieving rapid enantiomeric separation within 9 minutes [1]. The method demonstrates exceptional analytical performance with correlation coefficients exceeding 0.9986, establishing excellent linearity across the analytical range [1].
Quantitative performance parameters reveal impressive sensitivity, with limits of detection below 0.25 micrograms per kilogram and limits of quantification at 5 micrograms per kilogram [1]. Recovery studies conducted across various matrices including fruits, vegetables, and grains demonstrate mean recoveries ranging from 76.2 to 91.0 percent, with relative standard deviations for intraday precision spanning 2.0 to 7.9 percent and interday precision ranging from 2.4 to 8.4 percent [1].
Alternative chiral stationary phases have been employed for phenthoate enantiomer separation, including cellulose tris-3,5-dimethylphenylcarbamate columns. These systems have demonstrated successful separation capabilities with recoveries ranging from 75 to 94 percent and relative standard deviations between 1.5 and 6.5 percent when applied to soil matrices [2]. The matrix solid-phase dispersion extraction technique coupled with High-Performance Liquid Chromatography ultraviolet detection has proven effective for soil analysis applications [2].
Reversed-phase High-Performance Liquid Chromatography methods utilizing conventional columns have also been developed for phenthoate analysis. The Newcrom R1 column system employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, with formic acid substitution required for mass spectrometry compatibility. This approach offers scalability for preparative applications and demonstrates suitability for pharmacokinetic studies [3] [4].
Gas Chromatography-Mass Spectrometry serves as a fundamental analytical platform for phenthoate determination, leveraging the compound's favorable volatility characteristics and thermal stability. The technique exploits phenthoate's molecular weight of 320.37 daltons and its capability to undergo electron impact ionization, producing characteristic fragmentation patterns essential for identification and quantification [5] [6].
The Gas Chromatography separation mechanism relies on phenthoate's interaction with stationary phases, typically utilizing capillary columns with appropriate temperature programming to achieve optimal resolution. The compound's boiling point of 75 degrees Celsius and melting point of 17.5 degrees Celsius facilitate efficient gas-phase separation under standard chromatographic conditions [5] [7].
Mass spectrometric detection employs electron impact ionization at 70 electron volts, generating molecular ion peaks and characteristic fragment ions. The mass spectrometer operates in scanning mode across mass-to-charge ratios from 35 to 450 daltons, with acquisition rates of two seconds or less to maintain chromatographic fidelity [8]. Selected ion monitoring mode enhances sensitivity by focusing on specific mass-to-charge ratios corresponding to phenthoate and its major fragments [9].
Quantitative analysis employs internal standard methodologies to compensate for matrix effects and extraction variabilities. The technique demonstrates excellent precision with relative standard deviations typically below 10 percent and detection limits in the nanogram range [10]. Environmental applications benefit from the method's ability to differentiate phenthoate from interfering compounds through both chromatographic retention time and mass spectral characteristics [11] [12].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization capabilities for phenthoate analysis, offering definitive identification through multiple nuclear resonance observations. The technique exploits the compound's molecular framework containing carbon-12, hydrogen-1, oxygen-16, phosphorus-31, and sulfur-32 nuclei, with proton and carbon-13 Nuclear Magnetic Resonance representing the most analytically valuable approaches [13] [14].
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns corresponding to phenthoate's structural elements. The aromatic protons of the phenyl ring system exhibit resonances in the 7.0 to 8.0 parts per million region, while the methylene protons of the ethyl ester group appear as characteristic quartet and triplet multipicity patterns around 4.2 and 1.3 parts per million, respectively [13]. The methoxy groups attached to the phosphorus center generate distinctive singlet resonances near 3.8 parts per million [15].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of all carbon environments within the molecule. The carbonyl carbon of the ester functionality typically resonates around 170 parts per million, while aromatic carbons appear between 120 and 140 parts per million. The phosphorus-coupled carbon signals exhibit characteristic splitting patterns that confirm the phosphorodithioate structure [13] [14].
Phosphorus-31 Nuclear Magnetic Resonance represents a particularly valuable analytical tool for phenthoate characterization, as the compound contains a single phosphorus center that serves as a sensitive probe for structural integrity and purity assessment. The phosphorus nucleus typically resonates in the range of 50 to 70 parts per million, with chemical shift values influenced by the oxidation state and coordination environment [15].
Two-dimensional Nuclear Magnetic Resonance techniques, including homonuclear and heteronuclear correlation spectroscopy, provide enhanced structural confirmation through the establishment of connectivity patterns between nuclear spins. These methods prove particularly valuable for impurity identification and degradation product characterization in analytical and stability studies [16] [15].
Infrared spectroscopy serves as a valuable analytical tool for phenthoate identification and characterization, exploiting the compound's distinctive vibrational modes to provide structural fingerprint information. The technique utilizes the mid-infrared region spanning 4000 to 400 wavenumbers, where phenthoate exhibits characteristic absorption bands corresponding to its functional groups [18] [19].
The carbonyl stretching vibration of the ester functionality represents one of the most diagnostic features, typically appearing near 1735 wavenumbers with medium to strong intensity. Aromatic carbon-carbon stretching vibrations manifest in the 1600 to 1450 wavenumber region, providing confirmation of the phenyl ring system. The phosphorus-oxygen and phosphorus-sulfur bond vibrations occur in the fingerprint region below 1300 wavenumbers, offering additional structural confirmation [18] [19].
Attenuated Total Reflectance Fourier Transform Infrared spectroscopy has been applied for direct analysis applications, particularly in agricultural residue monitoring. This approach enables non-destructive sampling and reduces spectral interferences from water absorption, making it suitable for field-portable analytical applications [18] [20].
Ultraviolet-Visible spectrophotometry exploits phenthoate's aromatic chromophore to enable quantitative determination through electronic absorption measurements. The compound exhibits maximum absorption at approximately 480 nanometers when subjected to azo-coupling derivatization reactions with 4-aminoazobenzene [21] [22]. This derivatization approach significantly enhances sensitivity and selectivity compared to direct ultraviolet absorption methods.
The azo-coupling spectrophotometric method demonstrates excellent analytical performance with a linear dynamic range spanning 5 to 40 micrograms in 25 milliliters of final solution, corresponding to a molar absorptivity of 1.083 × 10^7 liters per mole per centimeter [21]. The method exhibits a limit of detection of 0.99 micrograms per milliliter and a limit of quantification of 3.0 micrograms per milliliter, with relative standard deviations of 0.89 percent [21] [22].
The color development reaction requires specific pH conditions maintained between 2.0 and 4.0, with optimal color formation occurring at temperatures between 0 and 5 degrees Celsius. The orange-colored azo complex remains stable for more than seven hours under optimal conditions, providing sufficient analytical window for measurement [21].
Comparative studies demonstrate the azo-coupling method's superiority over alternative spectrophotometric approaches in terms of sensitivity and selectivity. The method exhibits minimal interference from other pesticides and diverse ionic species, making it suitable for complex matrix applications including vegetables, fruits, water, and soil samples [21] [22].
Tandem Mass Spectrometry represents the premier analytical approach for phenthoate metabolite identification and structural elucidation, providing unprecedented capabilities for compound characterization through sequential mass analysis stages. The technique employs multiple mass spectrometers or mass analyzers coupled in series, enabling precursor ion selection, controlled fragmentation, and product ion analysis in a single analytical sequence [23] [24].
The fundamental operating principle involves ionization of phenthoate and its metabolites using electrospray ionization or atmospheric pressure chemical ionization sources, generating protonated molecular ions at mass-to-charge ratio 321 for the parent compound [23]. Selected precursor ions undergo collision-induced dissociation in a collision cell containing neutral gas molecules such as nitrogen or argon, producing characteristic fragment ions that reveal structural information [24].
Triple quadrupole mass spectrometer configurations represent the most widely employed platform for phenthoate metabolite studies. The first quadrupole operates as a mass filter for precursor ion selection, the second quadrupole serves as a collision cell for fragmentation, and the third quadrupole analyzes the resulting product ions [23]. This arrangement enables both targeted analysis through selected reaction monitoring and untargeted metabolite screening through product ion scanning modes [24].
Quadrupole time-of-flight mass spectrometer systems offer enhanced capabilities for accurate mass measurement of both precursor and product ions. The quadrupole section provides precursor ion selection and fragmentation, while the time-of-flight analyzer delivers high-resolution mass spectra with mass accuracy typically below 5 parts per million [23]. This capability proves essential for molecular formula determination of unknown metabolites [25] [26].
Metabolite identification strategies employ multiple analytical approaches including mass defect filtering, isotope pattern recognition, and background subtraction algorithms. Mass defect filtering exploits the narrow mass defect window of biotransformation products relative to the parent compound, effectively enriching metabolite signals while suppressing matrix interferences [26]. The approach has demonstrated particular effectiveness for detecting phase I oxidation products and phase II conjugation metabolites [26].
Product ion spectral interpretation relies on understanding characteristic fragmentation pathways of organophosphate compounds. Common biotransformation reactions include oxidative desulfuration to form the oxon metabolite, hydrolysis of ester bonds, and cytochrome P450-mediated oxidations. Each transformation produces distinctive fragmentation patterns that enable structural assignment of metabolite candidates [5] [26].
Database searching approaches utilize comprehensive spectral libraries containing theoretical and experimental fragmentation patterns for known metabolites. The METLIN database provides over 64,000 structures with comprehensive tandem mass spectrometry data for more than 10,000 molecules, facilitating automated metabolite identification [25]. Complementary databases including MassBank and LipidMaps expand coverage for specialized compound classes.
Collision Cross-Section measurements represent an advanced analytical dimension for phenthoate characterization, providing gas-phase structural information that complements traditional mass spectrometric approaches. The technique employs ion mobility spectrometry coupled with mass spectrometry to determine the collision cross-section values that reflect molecular shape and size in the gas phase [27] [28].
Experimental collision cross-section determination utilizes drift tube ion mobility spectrometry with nitrogen as the buffer gas under standardized conditions. Phenthoate ions generated through electrospray ionization undergo separation based on their mobility through the drift gas, with arrival times inversely related to ion mobility values [27]. The collision cross-section calculation employs the Mason-Schamp equation, incorporating fundamental physical constants and experimental parameters [29].
Collision cross-section databases provide comprehensive libraries of experimental values for pesticides and related compounds. The values enable differentiation of structural isomers and conformational variants that cannot be distinguished by mass spectrometry alone [28] [30]. The growing databases include contributions from multiple analytical laboratories using standardized measurement protocols to ensure data reproducibility and transferability.
Theoretical collision cross-section prediction employs computational chemistry approaches including density functional theory calculations and molecular dynamics simulations. These methods generate three-dimensional molecular structures that serve as input for collision cross-section calculation algorithms [29]. Comparison between experimental and theoretical values validates structural assignments and identifies potential conformational effects.
Environmental applications of collision cross-section measurements include pesticide identification in complex matrices where mass spectral information alone proves insufficient for definitive compound identification. The additional analytical dimension enhances confidence in positive identifications and reduces false positive rates in screening applications [28] [30].
Irritant;Environmental Hazard